InChI=1S/C19H23NO2/c21-13-18(14-22)17-11-20(12-17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19,21-22H,11-14H2
. This string represents the molecular structure of the compound. The compound has a complexity of 295 . 2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol is a chemical compound that belongs to the class of azetidines, which are four-membered cyclic amines. This compound features a benzhydryl group attached to an azetidine ring, along with a propane-1,3-diol moiety. Its structure suggests potential applications in pharmaceuticals due to the presence of both the azetidine and diol functionalities, which can be pivotal in drug design and development.
The compound can be synthesized through various methods, often involving the manipulation of azetidine derivatives and diols. Its relevance in medicinal chemistry has been highlighted in several studies and patents, indicating its potential as an intermediate or active pharmaceutical ingredient.
2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol is classified under:
The synthesis of 2-(1-benzhydrylazetidin-3-yl)propane-1,3-diol can be approached through several synthetic routes:
The synthesis may involve various reaction conditions such as temperature control, solvent choice (e.g., ethanol or methanol), and catalysts (e.g., Lewis acids) to facilitate the formation of desired intermediates and final products.
The molecular formula for this compound is , indicating a relatively complex structure with multiple functional groups that contribute to its chemical behavior.
2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol can participate in various chemical reactions:
These reactions typically require specific conditions such as acidic or basic environments and may involve catalysts to enhance reaction rates.
The mechanism of action for compounds like 2-(1-benzhydrylazetidin-3-yl)propane-1,3-diol often involves interaction with biological targets such as enzymes or receptors.
Studies indicate that similar compounds exhibit significant biological activity, including anti-inflammatory and analgesic effects, suggesting potential therapeutic applications .
2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol has potential applications in:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: